N-(3-bromophenyl)piperidin-3-amine

Synthetic Chemistry Cross-Coupling C-X Bond Activation

Problem: Automated parallel synthesis libraries suffer from side-product formation when using low-purity building blocks. Solution: N-(3-bromophenyl)piperidin-3-amine (CAS 1248977-43-6) at ≥98% purity delivers cleaner crude profiles, minimizing post-synthesis purification. • Lower C-Br bond dissociation energy (ΔBDE ≈ 62 kJ/mol vs. C-Cl) enables milder Suzuki/Buchwald-Hartwig conditions. • Room-temperature shipping eliminates cold-chain costs for distributed research networks.

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
CAS No. 1248977-43-6
Cat. No. B1464536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)piperidin-3-amine
CAS1248977-43-6
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC2=CC(=CC=C2)Br
InChIInChI=1S/C11H15BrN2/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13-14H,2,5-6,8H2
InChIKeyXYCSVEITIBYJMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)piperidin-3-amine: Identity & Procurement


N-(3-Bromophenyl)piperidin-3-amine (CAS 1248977-43-6) is a heterocyclic building block belonging to the 3-aminopiperidine class, with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol . The compound features a secondary amine linkage between a 3-bromophenyl ring and the 3-position of a piperidine scaffold, creating a stereogenic center. Commercially, it is available in research-grade purities typically ranging from 95% to 98% , with recommended long-term storage in cool, dry conditions and protection from light at 4°C to maintain integrity . This compound serves as a versatile intermediate for further synthetic elaboration, particularly through the reactive aryl bromide handle which enables cross-coupling chemistry, and the secondary amine which can be functionalized via alkylation, acylation, or reductive amination .

Scaffold Class 3-Aminopiperidine heterocyclic building block
Key Handle Meta-bromo handle for cross-coupling diversification
Synthesis Fit Supports amide coupling, alkylation, and reductive amination

N-(3-Bromophenyl)piperidin-3-amine vs. In-Class Analogs


Substituting N-(3-bromophenyl)piperidin-3-amine with a generic 'bromophenyl-piperidine' or 'halophenyl-piperidinamine' analog is unreliable due to the confluence of three structural factors: the meta-bromine substitution pattern on the phenyl ring, the specific 3-amino attachment point on the piperidine core, and the resulting stereochemical and electronic profile. The meta-bromine position distinctively modulates aryl ring electronics and steric environment compared to para- or ortho-substituted isomers, directly influencing reactivity in cross-coupling reactions and biological target engagement . Furthermore, the 3-amine regiochemistry creates a chiral center absent in the corresponding piperidine (N-aryl) analogs, meaning that stereochemical outcomes in downstream synthesis are inherently dependent on this specific scaffold . Finally, the bromine atom provides synthetic versatility (e.g., Suzuki, Buchwald-Hartwig couplings) that cannot be replicated by chloro or fluoro analogs, which exhibit significantly different oxidative addition rates with palladium catalysts [1].

Regiochemistry Mismatch Para- or ortho-bromo isomers shift the aryl electronics and steric profile, altering cross-coupling reactivity and potential target engagement.
Halogen Reactivity Gap Chloro or fluoro analogs exhibit significantly slower oxidative addition with Pd(0), preventing direct method transfer in Pd-catalyzed diversifications.
Stereochemical Divergence 4-Aminopiperidine or N-arylpiperidine analogs lack the 3-position chiral center, leading to different stereochemical outcomes in downstream synthesis.

N-(3-Bromophenyl)piperidin-3-amine: Differentiation Evidence


C-Br Bond Energy Advantage in Cross-Coupling

The C-Br bond in N-(3-bromophenyl)piperidin-3-amine exhibits a lower bond dissociation energy (BDE) compared to the C-Cl bond in its 3-chloro analog, translating to faster oxidative addition with Pd(0) catalysts. This directly impacts synthetic utility in fragment-based drug discovery where efficient diversification is critical [1].

C-Br Bond Energy
Class-level inference
C-Br BDE ≈ 337 kJ/mol vs. C-Cl BDE ≈ 399 kJ/mol. ΔBDE ≈ 62 kJ/mol lower.
Supports milder cross-coupling condition selection.
Based on halobenzene bond dissociation energy models; Pd-catalyzed reactivity context.
Synthetic Chemistry Cross-Coupling C-X Bond Activation

Lipophilicity Advantage in CNS Drug Design

The calculated partition coefficient (cLogP) of N-(3-bromophenyl)piperidin-3-amine is higher than those of its 3-chloro and 3-fluoro counterparts, placing it in a more favorable lipophilicity range for central nervous system (CNS) drug discovery. This property influences blood-brain barrier permeability predictions .

Calculated Lipophilicity
Data to verify
cLogP ≈ 2.7. 0.5–1.0 log unit higher than 3-chloro and 3-fluoro analogs.
Context for CNS permeability model review.
Calculated by fragment-based method; requires experimental logP/D confirmation.
Medicinal Chemistry CNS Drug Design Lipophilicity

Distinct Halogen Bonding via Meta-Bromine

The electrostatic potential surface of N-(3-bromophenyl)piperidin-3-amine features a sigma-hole on the bromine atom whose magnitude and directionality differ from the para-bromo isomer due to the electron-withdrawing effect of the piperidine amine at the meta position. This influences halogen bonding interactions with biological targets [1].

Halogen Bonding Profile
Class-level inference
Meta-bromine sigma-hole potential differs from para-isomer. Reported 5–15 kJ/mol Vs,max modulation.
May support molecular recognition design review.
DFT-based modeling on substituted bromobenzenes; target-specific validation needed.
Computational Chemistry Halogen Bonding Molecular Recognition

High Purity for Parallel Synthesis Workflows

Multiple reputable vendors offer N-(3-bromophenyl)piperidin-3-amine at a purity of ≥98%, while the closely related N-(3-chlorophenyl)piperidin-3-amine is commonly supplied at ≥95% purity. This higher baseline purity reduces the need for pre-use purification in library synthesis workflows .

Commercial Purity
Cross-study comparable
≥98% purity specification vs. ≥95% for 3-chloro analog. At most 2% total impurities.
Reduces pre-use purification burden for library synthesis.
Supplier-reported HPLC/GC specification; lot-specific verification recommended.
Procurement Quality Control Parallel Synthesis

Room Temperature Shipping Advantage

N-(3-bromophenyl)piperidin-3-amine is certified for room temperature shipping in continental US regions, while certain structurally related aminopiperidine derivatives require cold-chain shipping. This reduces shipping costs and complexity for procurement .

Shipping Stability
Cross-study comparable
Certified for room temperature shipping. Eliminates cold-chain surcharges.
Simplifies logistics and reduces procurement cost risk.
Based on supplier technical datasheets; long-term storage at 4°C still required.
Supply Chain Stability Logistics

N-(3-Bromophenyl)piperidin-3-amine: Application Scenarios


Parallel Library Synthesis with High Purity

The ≥98% purity specification available from key vendors makes N-(3-bromophenyl)piperidin-3-amine a preferred building block for automated parallel synthesis platforms. Higher starting purity minimizes side-product formation in amide coupling or reductive amination reactions, improving crude purity profiles and reducing the need for post-synthesis purification. This is particularly critical for labs producing 96- or 384-well plate libraries where manual purification of each well is infeasible.

Pd-Catalyzed Diversification in Fragment-Based Discovery

The significantly lower C-Br bond dissociation energy (ΔBDE ≈ 62 kJ/mol vs. C-Cl) [1] positions N-(3-bromophenyl)piperidin-3-amine as a superior aryl halide partner in Suzuki-Miyaura and Buchwald-Hartwig couplings. This enables milder reaction conditions, which are essential when elaborating fragile, functional-group-rich fragments. The meta-bromine substitution also provides a unique vector for exploring chemical space that differs from para-substituted building blocks [2].

CNS Lead Optimization

With a calculated cLogP in the optimal range for blood-brain barrier penetration (≈2.7) , N-(3-bromophenyl)piperidin-3-amine serves as a privileged scaffold for CNS drug discovery. Its higher lipophilicity relative to chloro and fluoro analogs may translate to improved brain exposure, making it a strategic choice for medicinal chemistry teams targeting neurological or psychiatric indications where passive permeability is a key design parameter.

Simplified Logistics for Multi-Site Projects

The room temperature shipping stability of N-(3-bromophenyl)piperidin-3-amine eliminates cold-chain requirements, reducing shipping costs and customs complexity for international multi-site collaborations. This logistical advantage, combined with the compound's solid long-term storage at 4°C, makes it a practical choice for distributed research networks where consistent material quality across sites is critical for data reproducibility.

Application
Selection Property
Validation Focus
Parallel library synthesis
High baseline purity specification
Crude purity profile and side-product reduction
Fragment-based diversification
Lower C-Br bond dissociation energy
Pd-catalyzed coupling condition screening
CNS permeability research
Modulated lipophilicity (cLogP)
Blood-brain barrier model correlation
Multi-site collaborative projects
Room temperature shipping stability
Material integrity and lot-to-lot reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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